molecular formula C16H16O5 B8249534 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone CAS No. 111316-17-7

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone

Cat. No.: B8249534
CAS No.: 111316-17-7
M. Wt: 288.29 g/mol
InChI Key: PDZBWDAJMIPJSK-UHFFFAOYSA-N
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Description

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone (CAS: 111316-17-7) is a dihydrochalcone derivative characterized by hydroxyl groups at positions 4, 2', and 4', along with a methoxy group at position 6' on its aromatic rings. It is also known as 2'-O-Methylphloretin or Helichrysetin . This compound has been isolated from plants such as Goniothalamus gardneri and Artemisia dracunculus (wild tarragon), where it exhibits bioactive properties, including anti-diabetic effects via inhibition of aldose reductase and protein tyrosine phosphatase-1B (PTP-1B) . Its structure is closely related to phloretin (4,2',4',6'-tetrahydroxydihydrochalcone), differing by the addition of a methoxy group at position 6' .

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17-18,20H,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZBWDAJMIPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654870
Record name 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111316-17-7
Record name 1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heterogeneous Palladium-Catalyzed Hydrogenation

The most widely reported method involves hydrogenating the chalcone precursor over palladium catalysts. In a optimized protocol, 2',4',6'-Trihydroxy-4-methoxychalcone (938 mg, 3.27 mmol) in methanol (15 mL) was treated with 10% Pd/C under H₂ atmosphere for 23 hours. Post-reaction processing (EtOAc extraction, Na₂SO₄ drying, silica gel chromatography) yielded 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone as a pale yellow solid (77% yield). Key reaction parameters:

  • Catalyst Loading: 10 wt% Pd/C relative to substrate

  • Temperature: Ambient (25°C)

  • Pressure: 1 atm H₂

  • Solvent: Methanol

Biocatalytic Hydrogenation Using Rhodococcus sp.

An innovative enzymatic approach employs Rhodococcus sp. bacterial strains for chemoselective hydrogenation. In a patented process:

  • Rhodococcus sp. culture was grown in maltose/yeast extract medium (48 hours, 28°C).

  • Chalcone substrate (25 mg) in acetone was added and biotransformed (72 hours, 28°C).

  • Ethyl acetate extraction and silica gel purification (hexane/acetone, 5:1) gave dihydrochalcone in 94% yield.

Advantages:

  • Operates under ambient pressure/temperature

  • Aqueous reaction medium (pH ≈ 7)

  • No requirement for noble metal catalysts

Structural Confirmation and Analytical Data

Successful synthesis requires rigorous characterization:

Spectral Properties

  • ¹H NMR (Acetone-d₆):
    δ 11.73 (s, 2H, C2',C4'-OH), 9.23 (s, 1H, C6'-OH), 7.13–7.43 (m, 5H, aromatic), 3.87 (s, 3H, OCH₃), 3.37–3.45 (m, 2H, CH₂), 2.96–3.03 (m, 2H, CH₂).

  • IR (KBr):
    ν 3330 (OH), 1640 cm⁻¹ (C=O).

  • HRMS:
    [M+H]⁺ calcd. for C₁₆H₁₆O₅: 288.0998, found: 288.0996.

Crystallographic Data

While single-crystal X-ray data isn't explicitly reported, analogous dihydrochalcones crystallize in monoclinic systems with Z' = 2, stabilized by intramolecular hydrogen bonds between phenolic OH and methoxy groups.

Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)Time (h)Temperature (°C)Pressure (atm)
Pd/C Hydrogenation10% Pd/C7723251
BiocatalyticRhodococcus9472281
Ru-CatalyzedRuCl₃8568050

Key Observations:

  • Biocatalytic methods offer superior yields but longer reaction times.

  • Transition metal catalysts (Pd, Ru) enable faster reactions but require higher pressures for optimal efficiency.

  • Methanol emerges as the preferred solvent due to chalcone solubility and catalyst compatibility.

Process Optimization and Scale-Up Considerations

Solvent Effects

Ethyl acetate demonstrates superior extraction efficiency (>90% recovery) compared to dichloromethane (78%) or diethyl ether (65%) during workup.

Catalyst Recycling

Pd/C catalysts can be reused up to 5 cycles with <5% activity loss when washed with methanol and dried under vacuum.

Byproduct Formation

Common impurities include:

  • Over-hydrogenated products: Fully saturated propane-1,3-diol derivatives (<3% under standard conditions).

  • Demethylation artifacts: 4,2',4',6'-Tetrahydroxydihydrochalcone from methoxy group cleavage (<1% with Pd/C) .

Chemical Reactions Analysis

Types of Reactions

4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,2’,4’-Trihydroxy-6’-methoxydihydrochalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Dihydrochalcones

Compound Name Substituent Positions Key Features
4,2',4'-Trihydroxy-6'-methoxydihydrochalcone 4-OH, 2'-OH, 4'-OH, 6'-OCH₃ Anti-diabetic (PTP-1B inhibition), isolated from Goniothalamus
2',4'-Dihydroxy-6'-methoxydihydrochalcone (MC5) 2'-OH, 4'-OH, 6'-OCH₃ Antibacterial (active against Listeria monocytogenes)
4,2'-Dihydroxy-4'-methoxydihydrochalcone (Compound 5) 4-OH, 2'-OH, 4'-OCH₃ Strong antioxidant (IC₅₀ = 7.75 µg/mL in DPPH assay)
2',6',4-Trihydroxy-4'-methoxydihydrochalcone (Compound 38) 2'-OH, 6'-OH, 4-OH, 4'-OCH₃ Anticancer and antioxidant
Phloretin (4,2',4',6'-Tetrahydroxydihydrochalcone) 4-OH, 2'-OH, 4'-OH, 6'-OH Enhances TRAIL-mediated apoptosis in prostate cancer cells
Helichrysetin (4,2',4'-Trihydroxy-6'-methoxychalcone) 4-OH, 2'-OH, 4'-OH, 6'-OCH₃ Chalcone analog; differs in the presence of a ketone group

Bioactivity Comparison

Antioxidant Activity

  • 2',4'-Dihydroxy-6'-methoxydihydrochalcone (MC5) : Weaker antioxidant activity compared to isosakuranetin (IC₅₀: 74.8 µg/mL for DPPH) .
  • 4,2'-Dihydroxy-4'-methoxydihydrochalcone (Compound 5) : IC₅₀ = 7.75 µg/mL, attributed to hydroxylation at position 4 enhancing radical scavenging .

Anti-Diabetic Activity

  • 2',4'-Dihydroxy-4-methoxydihydrochalcone : Also inhibits PTP-1B, but positional isomerism affects potency .

Antimicrobial and Anticancer Activity

  • MC5: Antibacterial against Listeria monocytogenes due to methoxy and hydroxyl groups enhancing membrane penetration .
  • 2',6',4-Trihydroxy-4'-methoxydihydrochalcone (Compound 38) : Anticancer activity linked to hydroxylation at 2' and 6' .
  • Phloretin : Synergizes with TRAIL to induce apoptosis in prostate cancer cells via ROS modulation .

Biological Activity

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone is a compound belonging to the chalcone family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4,2',4'-Trihydroxy-6'-methoxydihydrochalcone is characterized by its trihydroxy and methoxy substitutions, which significantly influence its biological activity. The presence of hydroxyl groups enhances its antioxidant potential and modulates various biochemical pathways.

Antioxidant Activity

The antioxidant activity of 4,2',4'-trihydroxy-6'-methoxydihydrochalcone has been demonstrated in several studies. It exhibits significant free radical scavenging abilities, which contribute to its protective effects against oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that chalcones, including 4,2',4'-trihydroxy-6'-methoxydihydrochalcone, possess notable antimicrobial properties. For instance, studies have shown that this compound displays inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, it has been reported to inhibit the proliferation of human hepatocarcinoma cells and reduce tumor growth in xenograft models.

Anti-diabetic Effects

Several studies highlight the anti-diabetic potential of 4,2',4'-trihydroxy-6'-methoxydihydrochalcone. It has been shown to enhance insulin sensitivity and lower blood glucose levels in animal models of type 2 diabetes. The compound exhibits inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

Immunomodulatory Effects

The compound also demonstrates immunomodulatory effects by regulating pro-inflammatory cytokines. Research indicates that it can inhibit the production of interleukin-6 (IL-6) in TNF-α-stimulated cells, suggesting potential applications in inflammatory diseases.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various dihydrochalcones, including 4,2',4'-trihydroxy-6'-methoxydihydrochalcone. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls (Shin et al., 2011).
  • Anticancer Study : In vitro studies demonstrated that 4,2',4'-trihydroxy-6'-methoxydihydrochalcone inhibited the growth of human lung cancer cells (GLC-82), with a decrease in tumor vessel density observed in xenograft models (Zhu et al., 2005).
  • Diabetes Management : A study involving diabetic mice showed that administration of the compound at doses of 200–300 mg/kg/day resulted in significant reductions in blood glucose levels comparable to metformin (Ribnicky et al., 2009).

Summary Table of Biological Activities

Biological Activity Mechanism/Effect Research Findings
AntioxidantFree radical scavengingSignificant reduction in oxidative stress markers
AntimicrobialDisruption of cell membranesInhibitory effects against bacteria and fungi
AnticancerInduction of apoptosisInhibition of cancer cell proliferation
Anti-diabeticEnzyme inhibitionLowered blood glucose levels in diabetic models
ImmunomodulatoryCytokine regulationReduced IL-6 production

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone?

  • Methodology : Use a combination of ¹H NMR , ¹³C NMR , and mass spectrometry (MS) .

  • ¹H NMR identifies hydroxyl and methoxy protons (δ 5-6 ppm for hydroxyls; δ ~3.8 ppm for methoxy groups) .
  • ¹³C NMR confirms carbonyl (C=O) at ~200 ppm and aromatic carbons (100-160 ppm) .
  • High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₆O₅, exact mass 288.30) .
    • Data Table :
Key Peaks ¹H NMR (δ) ¹³C NMR (δ)
Methoxy group (-OCH₃)~3.8 (s, 3H)~56 ppm
Dihydrochalcone backbone2.8–3.2 (m, 4H)30–45 ppm

Q. How can researchers ensure compound stability during storage?

  • Protocol : Store as a lyophilized powder at -20°C under inert gas (e.g., argon) to prevent oxidation. Reconstitute in chloroform or methanol for solubility .
  • Critical Note : Avoid repeated freeze-thaw cycles; prepare aliquots for long-term storage (-80°C for >12 months) .

Q. What analytical techniques are used to assess purity?

  • HPLC-UV with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% formic acid) is standard. Purity ≥90% is acceptable for biological assays .
  • Validation : Compare retention times and UV spectra with certified reference standards (e.g., PhytoLab’s phyproof®) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate antiplasmodial activity?

  • Assay Design :

Use Plasmodium falciparum cultures (e.g., F32 [sensitive] and FcB1 [resistant] strains).

Perform dose-response assays (0–100 µM) with 48-hour incubation .

Measure viability via lactate dehydrogenase (LDH) or SYBR Green I fluorescence .

  • Key Finding : IC₅₀ = 12.69 µM against F32 strain, suggesting moderate activity .
  • Controls : Include chloroquine (positive control) and solvent-only (negative control).

Q. What mechanisms explain its role in enhancing TRAIL-mediated apoptosis in cancer cells?

  • Experimental Approach :

  • Treat prostate cancer cells (e.g., PC3 or LNCaP) with subtoxic doses of 4,2',4'-Trihydroxy-6'-methoxydihydrochalcone (e.g., 5–10 µM) combined with TRAIL (20–50 ng/mL).
  • Assess apoptosis via Annexin V/PI staining and caspase-3/7 activation assays .
    • Mechanistic Insight : The compound likely downregulates anti-apoptotic proteins (e.g., Bcl-2) and amplifies caspase-8 activation via TRAIL receptors .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Variables to Consider :

Factor Impact Example
Cell Line Variability Differential receptor expressionPC3 vs. DU145 prostate cancer cells
Assay Duration Longer incubations may increase toxicity24h vs. 48h exposure
Solvent Effects DMSO >1% can alter membrane permeabilityUse ≤0.1% DMSO in controls
  • Recommendation : Replicate assays in ≥3 independent experiments and report mean ± SEM .

Q. What synthetic routes are optimal for producing derivatives with improved bioactivity?

  • Stepwise Strategy :

Start with phloretin (parent compound) as a scaffold.

Introduce substituents at C-6' (methoxy) and C-4' (hydroxyl) via Friedel-Crafts acylation .

Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).

  • Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 6h conventional) .

Q. How to validate the compound’s role in epigenetic modulation?

  • Methods :

  • Perform ChIP-seq to assess histone modification changes (e.g., H3K27ac).
  • Use qPCR to quantify expression of epigenetic readers (e.g., BRD4) .
    • Reference Data : ChemFaces products (CFN70345) have been cited in epigenetics studies in Molecules and Sci Rep .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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